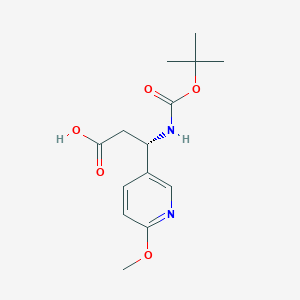
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, also known as S-TBMPA, is an organic compound that has been studied for its potential uses in laboratory experiments and scientific research. S-TBMPA is a chiral molecule, meaning that it has two non-superimposable mirror images, and is often used in asymmetric synthesis. As a synthetic intermediate, S-TBMPA is used in a variety of reactions, including the synthesis of biologically active compounds, such as antibiotics and antifungal agents. In addition, S-TBMPA has been used to develop new methods of synthesis and to improve existing ones.
Scientific Research Applications
Enantioselective Synthesis and Neuroexcitant Analogs
One significant application of tert-butoxycarbonyl-containing compounds is in enantioselective synthesis. For example, Pajouhesh et al. (2000) demonstrated the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of neuroexcitant AMPA, using a tert-butoxycarbonyl-protected glycine derivative (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Building Blocks for Chiral Monomers
Tert-butoxycarbonyl amino derivatives serve as building blocks for chiral monomers. Gómez et al. (2003) synthesized a chiral monomer precursor of a AABB-type stereoregular polyamide from tert-butoxycarbonyl-protected L-glutamic acid and L-alanine derivatives (Gómez, Orgueira, & Varela, 2003).
Synthesis of Amino Acid Derivatives
Baš et al. (2001) explored the synthesis and transformation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a process relevant to the synthesis of various amino acid derivatives (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration
Research by Xue and Silverman (2010) revealed a novel N→O tert-butyloxycarbonyl (Boc) migration mechanism in imides, a finding that can be useful in synthetic organic chemistry and medicinal chemistry (Xue & Silverman, 2010).
Synthesis of N-Boc Amines
Heydari et al. (2007) described the efficient synthesis of N-tert-butoxycarbonyl amines, highlighting the versatility of the tert-butoxycarbonyl group in protecting amino groups during chemical synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Inhibitors in Medicinal Chemistry
Hutchinson et al. (2003) studied a compound containing a tert-butoxycarbonyl group as a potent and selective antagonist of the alpha(v)beta(3) receptor, demonstrating its application in medicinal chemistry (Hutchinson et al., 2003).
Solvent Dependent Reactions in Organic Synthesis
Rossi et al. (2007) investigated solvent-dependent reactions of tert-butoxycarbonyl-protected compounds, showcasing the importance of solvent choice in organic synthesis (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
properties
IUPAC Name |
(3S)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLXMQVYNXDQH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426877 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid | |
CAS RN |
1217755-81-1 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

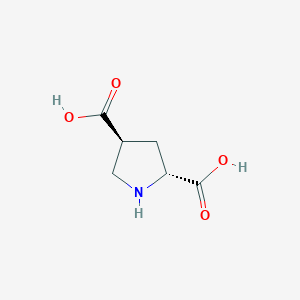
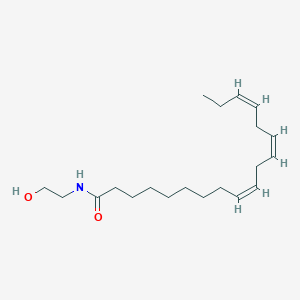
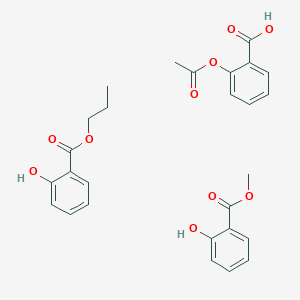
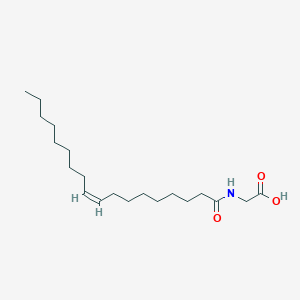
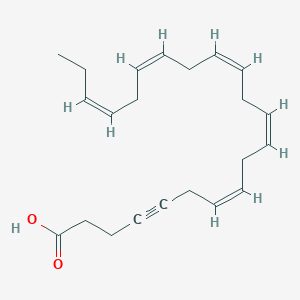
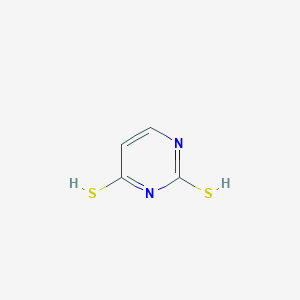
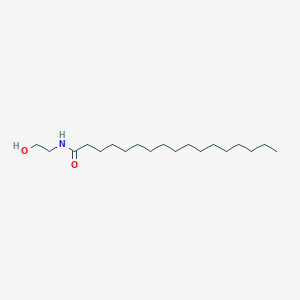
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
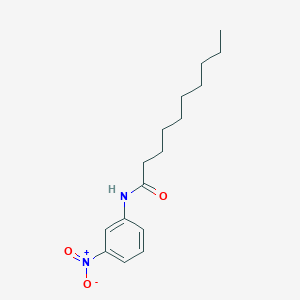
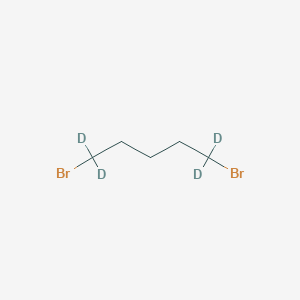
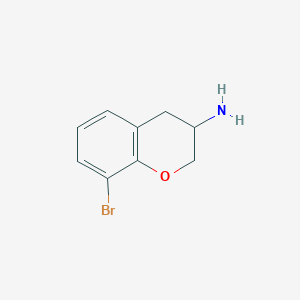
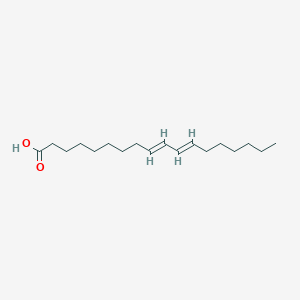
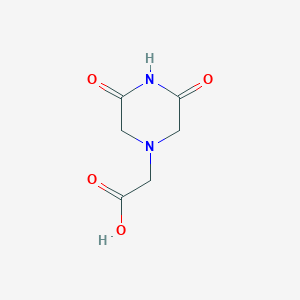
![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)